Cas no 1548689-15-1 (2-(chloromethyl)-1,4,8-trioxaspiro4.6undecane)

2-(chloromethyl)-1,4,8-trioxaspiro4.6undecane 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane
- 1,4,8-Trioxaspiro[4.6]undecane, 2-(chloromethyl)-
- 2-(chloromethyl)-1,4,8-trioxaspiro4.6undecane
- 1548689-15-1
- EN300-1614727
- AKOS021095070
-
- インチ: 1S/C9H15ClO3/c10-6-8-7-12-9(13-8)2-1-4-11-5-3-9/h8H,1-7H2
- InChIKey: KXKGNVNASHSEDM-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCCOCC2)OCC1CCl
計算された属性
- せいみつぶんしりょう: 206.0709720g/mol
- どういたいしつりょう: 206.0709720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 27.7Ų
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3(Predicted)
- ふってん: 307.2±37.0 °C(Predicted)
2-(chloromethyl)-1,4,8-trioxaspiro4.6undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1614727-5.0g |
2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane |
1548689-15-1 | 5g |
$5304.0 | 2023-06-04 | ||
Enamine | EN300-1614727-1.0g |
2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane |
1548689-15-1 | 1g |
$1829.0 | 2023-06-04 | ||
Enamine | EN300-1614727-250mg |
2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane |
1548689-15-1 | 250mg |
$774.0 | 2023-09-23 | ||
Enamine | EN300-1614727-5000mg |
2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane |
1548689-15-1 | 5000mg |
$2443.0 | 2023-09-23 | ||
Enamine | EN300-1614727-50mg |
2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane |
1548689-15-1 | 50mg |
$707.0 | 2023-09-23 | ||
Enamine | EN300-1614727-0.05g |
2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane |
1548689-15-1 | 0.05g |
$1537.0 | 2023-06-04 | ||
Enamine | EN300-1614727-0.1g |
2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane |
1548689-15-1 | 0.1g |
$1610.0 | 2023-06-04 | ||
Enamine | EN300-1614727-0.25g |
2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane |
1548689-15-1 | 0.25g |
$1683.0 | 2023-06-04 | ||
Enamine | EN300-1614727-0.5g |
2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane |
1548689-15-1 | 0.5g |
$1757.0 | 2023-06-04 | ||
Enamine | EN300-1614727-2.5g |
2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane |
1548689-15-1 | 2.5g |
$3585.0 | 2023-06-04 |
2-(chloromethyl)-1,4,8-trioxaspiro4.6undecane 関連文献
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
8. Book reviews
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
2-(chloromethyl)-1,4,8-trioxaspiro4.6undecaneに関する追加情報
Comprehensive Overview of 2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane (CAS No. 1548689-15-1)
2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane (CAS No. 1548689-15-1) is a specialized spirocyclic compound with a unique molecular structure featuring a chloromethyl functional group. This compound has garnered significant attention in the fields of organic synthesis, pharmaceutical intermediates, and material science. Its spirocyclic framework and reactive chloromethyl moiety make it a versatile building block for designing complex molecules, particularly in the development of drug candidates and functional materials.
The 1,4,8-trioxaspiro[4.6]undecane core of this compound is a heterocyclic system that combines ether linkages with a spirocyclic architecture. This structural feature enhances its stability while providing multiple sites for chemical modification. Researchers are increasingly exploring its potential in green chemistry applications, as its synthesis can be optimized to minimize environmental impact. The chloromethyl group, in particular, offers a reactive handle for further derivatization, enabling the creation of customized molecular scaffolds.
In recent years, the demand for high-purity spirocyclic compounds like 2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane has surged due to their utility in catalysis and polymer chemistry. For instance, this compound has been investigated as a precursor for cross-linking agents in thermosetting resins, which are critical for advanced coatings and adhesives. Its compatibility with sustainable solvents aligns with the growing industry focus on eco-friendly manufacturing processes.
Another area of interest is the compound’s role in medicinal chemistry. The spirocyclic motif is a common feature in many bioactive molecules, including antiviral and anti-inflammatory agents. By leveraging the reactivity of the chloromethyl group, scientists can introduce diverse pharmacophores, enabling the rapid assembly of drug-like libraries. This approach is particularly valuable in high-throughput screening campaigns aimed at discovering novel therapeutics.
From a synthetic chemistry perspective, 2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane exemplifies the convergence of structural complexity and functional versatility. Its synthesis typically involves multistep organic reactions, including cyclization and halogenation steps, which are well-documented in peer-reviewed literature. Recent advancements in flow chemistry have further streamlined its production, reducing reaction times and improving yields.
The compound’s physicochemical properties, such as its solubility in polar aprotic solvents and thermal stability, make it suitable for a wide range of applications. For example, it has been employed in the development of advanced electrolytes for energy storage systems, where its heterocyclic structure contributes to enhanced ionic conductivity. This aligns with the global push toward renewable energy solutions and next-generation batteries.
In summary, 2-(chloromethyl)-1,4,8-trioxaspiro[4.6]undecane (CAS No. 1548689-15-1) is a multifunctional compound with broad applicability across scientific research and industrial innovation. Its unique spirocyclic architecture and reactive chloromethyl group position it as a valuable tool for chemists and material scientists. As the demand for specialty chemicals continues to grow, this compound is poised to play a pivotal role in emerging technologies and sustainable development initiatives.
1548689-15-1 (2-(chloromethyl)-1,4,8-trioxaspiro4.6undecane) 関連製品
- 1806269-54-4(Methyl 2-cyano-4-iodo-5-(trifluoromethyl)benzoate)
- 1060286-84-1(1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea)
- 1805328-34-0(3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 2248172-67-8((2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)
- 5775-85-9(4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)
- 401909-15-7(Benzenemethanamine, 4-amino-2,5-difluoro- (9CI))
- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)
- 2172314-05-3(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid)
- 2197607-83-1(N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide)




